N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O5S2 and its molecular weight is 368.42. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Research has explored synthetic approaches and reactivity of sulfonamide derivatives, focusing on their potential as inhibitors or reactants in chemical reactions. For instance, sulfonamide substituted 1,5-diarylimidazole derivatives have been synthesized for their cyclooxygenase-2 (COX-2) inhibitory activity, illustrating the relevance of sulfonamide compounds in medicinal chemistry and enzyme inhibition (Navidpour et al., 2014). Furthermore, benzothiazole-2-sulfonamides have been shown to undergo reactions with hydroxylamine in aqueous solutions to form hydroxylated products, indicating a potential for sulfonamide derivatives in synthetic organic chemistry (Kamps et al., 2013).
Enzyme Inhibition
Sulfonamides, including structurally related compounds, have been extensively studied for their inhibitory activities against various enzymes. This has implications for the development of therapeutic agents targeting diseases associated with these enzymes. For example, novel cyclic sulfonamides synthesized through intramolecular Diels-Alder reactions have been investigated for their potential as histamine H3 receptor antagonists, which could be relevant for the treatment of neurological disorders (Greig et al., 2001).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of sulfonamide compounds have been a significant area of interest. A theoretical investigation of antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies, highlighting the versatility of sulfonamide derivatives in drug discovery (Fahim & Ismael, 2021). Additionally, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been conducted, demonstrating their potential as antibacterial agents (Azab et al., 2013).
properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-9-5-6-23-14(9)12(18)8-16-24(20,21)10-3-4-13-11(7-10)17(2)15(19)22-13/h3-7,12,16,18H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUDSFZXBIZNJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.